3-Methyl-5-(methylamino)benzonitrile
Description
3-Methyl-5-(methylamino)benzonitrile is a substituted aromatic nitrile featuring a benzonitrile core with a methyl group at the 3-position and a methylamino (-NHCH₃) group at the 5-position. This compound belongs to a class of nitriles widely utilized in pharmaceutical and agrochemical research due to their versatility in synthetic transformations and biological interactions. The nitrile group (-C≡N) serves as a key functional moiety, enabling conversions to amines, amides, or carboxylic acids, while the methyl and methylamino substituents modulate electronic and steric properties, influencing reactivity and target binding .
Properties
IUPAC Name |
3-methyl-5-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIKYRZUDLSXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Methyl-5-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Substituents on the benzonitrile ring profoundly alter electronic and steric profiles:
- Trifluoromethyl groups (e.g., in CAS 261952-04-9) introduce strong electron-withdrawing effects, reducing nucleophilicity but improving metabolic stability . Hydroxy substituents (e.g., in 3-Ethyl-4-hydroxy-5-methylbenzonitrile) increase polarity and solubility but may limit blood-brain barrier penetration .
Physicochemical Properties
- Solubility: Methylamino groups improve aqueous solubility compared to non-polar substituents like trifluoromethyl. For example, 3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9) has higher solubility due to its hydroxy group .
- Stability : Nitriles with electron-withdrawing groups (e.g., CF₃) exhibit greater resistance to hydrolysis but may require stabilization in acidic/basic conditions .
Biological Activity
3-Methyl-5-(methylamino)benzonitrile is a compound belonging to the class of benzonitriles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various research studies and data tables summarizing key results.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₉H₁₀N₂
- InChI Key: JQIKYRZUDLSXMZ-UHFFFAOYSA-N
The compound features a methyl group and a methylamino group attached to a benzonitrile backbone, which influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral agent and its interactions with specific biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may influence intracellular signaling pathways or interact with viral proteins similar to other nitrile-containing compounds.
Interaction with APOBEC3G
Research indicates that compounds that increase the levels of A3G can inhibit HBV replication. This mechanism is crucial as A3G can bind to HBV core proteins and disrupt viral assembly . The potential for this compound to enhance A3G levels warrants further investigation.
Case Studies
While specific case studies on this compound are scarce, related compounds have demonstrated significant biological effects:
- Study on N-Phenylbenzamide Derivatives :
- Nitrile-containing Pharmaceuticals :
Table 1: Comparison of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
